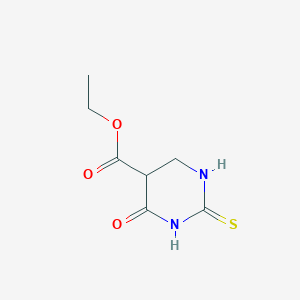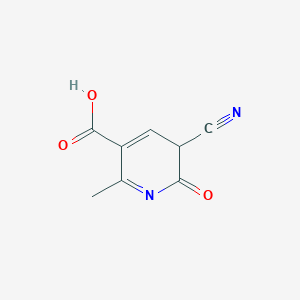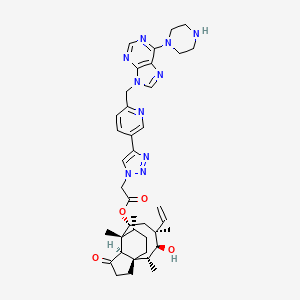
Cbl-b-IN-20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbl-b-IN-20 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of immune cell activity by promoting the ubiquitination and subsequent degradation of receptor tyrosine kinases.
Métodos De Preparación
The synthesis of Cbl-b-IN-20 involves several key steps, including the formation of lactam structures. The synthetic routes typically involve the use of heteroaryl compounds, which are substituted by various groups such as alkyl, cycloalkyl, aryl, or haloalkyl. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Cbl-b-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, alkyl groups, and other substituents that modify the compound’s structure to enhance its inhibitory activity. The major products formed from these reactions are typically more potent inhibitors of Cbl-b, which can effectively modulate immune responses .
Aplicaciones Científicas De Investigación
Cbl-b-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, this compound has shown promise in enhancing the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, by reducing T-cell exhaustion and increasing cytokine production. This compound has also been studied for its potential to stimulate both adaptive and innate immune responses, making it a valuable tool in the development of new cancer treatments .
Mecanismo De Acción
The mechanism of action of Cbl-b-IN-20 involves its binding to the N-terminal fragment of Cbl-b, which includes the tyrosine kinase binding domain, linker region, and RING finger domain. By binding to these regions, this compound locks the protein in an inactive conformation, preventing it from ubiquitinating and degrading receptor tyrosine kinases. This inhibition leads to enhanced immune cell activity and a reduction in immunosuppressive signals within the tumor microenvironment .
Comparación Con Compuestos Similares
Cbl-b-IN-20 is unique among Cbl-b inhibitors due to its potent binding affinity and ability to modulate immune responses effectively. Similar compounds include NX-1607 and other lactam-based inhibitors, which also target the Cbl-b protein but may differ in their binding mechanisms and efficacy. These compounds are currently being studied in clinical trials to determine their potential as cancer immunotherapies .
Propiedades
Fórmula molecular |
C32H29F3N8O |
|---|---|
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
4-[2-cyclopropyl-6-[6-[(2-methylpropylamino)methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]pyridin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C32H29F3N8O/c1-18(2)14-37-15-20-9-25-29(26(10-20)32(33,34)35)38-16-43(31(25)44)28-12-22(11-27(40-28)21-5-6-21)23-7-4-19(13-36)8-24(23)30-41-39-17-42(30)3/h4,7-12,16-18,21,37H,5-6,14-15H2,1-3H3 |
Clave InChI |
DJZIHOBVAUTECL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC(=CC(=N3)C4CC4)C5=C(C=C(C=C5)C#N)C6=NN=CN6C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


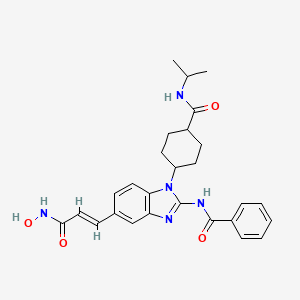

![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
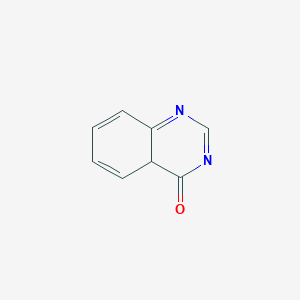

![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
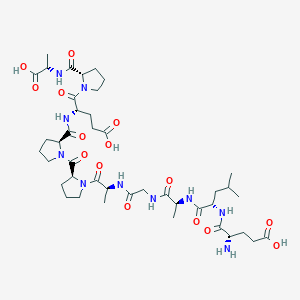
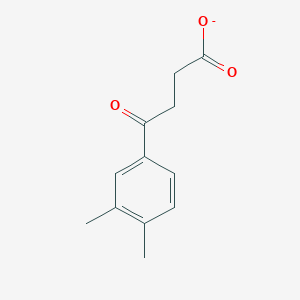
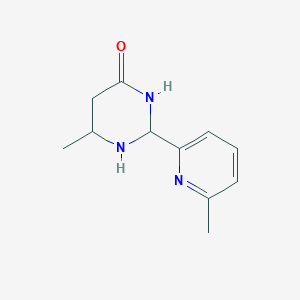

![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
